![molecular formula C10H15N3O4S2 B2578030 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide CAS No. 2034592-34-0](/img/structure/B2578030.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H15N3O4S2 and its molecular weight is 305.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Photovoltaics
The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound’s structure, has been extensively researched for use in organic photovoltaics . The strong electron-accepting properties of the BTZ group make it a valuable component in the design of organic solar cells, contributing to efficient charge separation and transport .
Fluorescent Sensors
Compounds based on the BTZ group have been utilized as fluorescent sensors . Their ability to act as fluorophores can be harnessed in the detection and imaging of biological molecules, providing insights into cellular processes and aiding in bioimaging applications .
Organophotocatalysis
The BTZ group’s properties have been modified to serve as organophotocatalysts under visible light. This application is significant in green chemistry, where light is used as a reagent to drive chemical reactions in an environmentally sustainable manner .
Antimicrobial Agents
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, related to the compound , exhibits antimicrobial activity. This makes it a potential candidate for the development of new antimicrobial agents to combat resistant strains of bacteria .
Antihypertensive Drugs
Research has indicated that derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to the compound, have antihypertensive effects. This opens up possibilities for the compound to be explored as a treatment for high blood pressure .
Antidiabetic Therapy
The same scaffold has also been associated with antidiabetic properties. It could be investigated for its potential to modulate blood sugar levels, offering a new avenue for diabetes management .
Anticancer Research
There is evidence to suggest that certain functional groups attached to the benzothiadiazine ring can exhibit anticancer activity. This implies that the compound could be studied for its efficacy in cancer treatment strategies .
Neuropharmacology
Lastly, the compound’s structural features may allow it to act as an AMPA receptor modulator . This has implications in neuropharmacology, particularly in the development of drugs that target neurological disorders .
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S2/c1-12-9-5-3-4-6-10(9)13(19(12,16)17)8-7-11-18(2,14)15/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODFGTWBATSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.